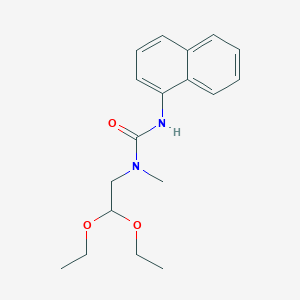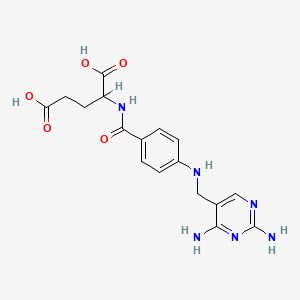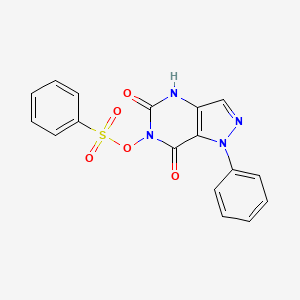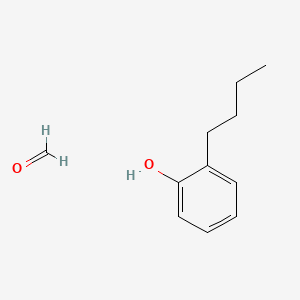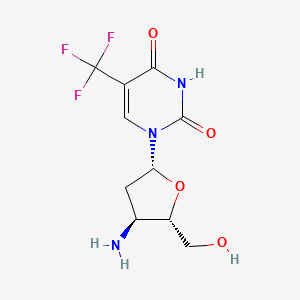
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3’-NH23-5-CF3-ddU” is a synthetic nucleoside analog It is characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3’-NH23-5-CF3-ddU” typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of “3’-NH23-5-CF3-ddU” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a difluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted products with different nucleophiles attached to the amino group.
科学的研究の応用
Chemistry
“3’-NH23-5-CF3-ddU” is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .
Medicine
The compound is being investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development .
Industry
In the industrial sector, “3’-NH23-5-CF3-ddU” can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of “3’-NH23-5-CF3-ddU” involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal synthesis of DNA or RNA, leading to chain termination. This is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
類似化合物との比較
Similar Compounds
3’-NH23-5-CF3-ddC: Similar structure but with a cytosine base instead of uracil.
3’-NH23-5-CF3-ddA: Similar structure but with an adenine base.
3’-NH23-5-CF3-ddG: Similar structure but with a guanine base.
Uniqueness
“3’-NH23-5-CF3-ddU” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the amino group increases its reactivity in nucleophilic substitution reactions .
特性
CAS番号 |
87190-85-0 |
|---|---|
分子式 |
C10H12F3N3O4 |
分子量 |
295.22 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |
InChIキー |
XMGRPHZCXLUGMR-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


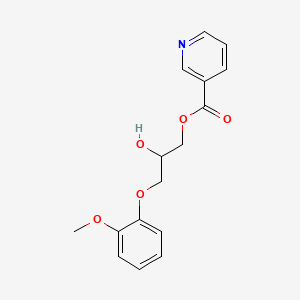
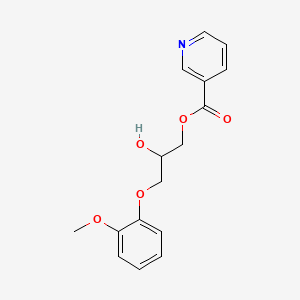
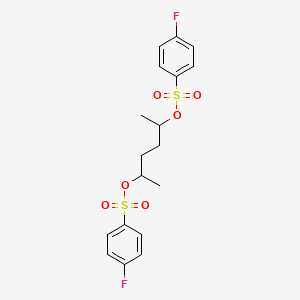
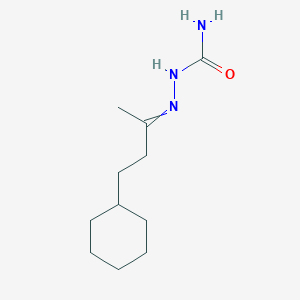
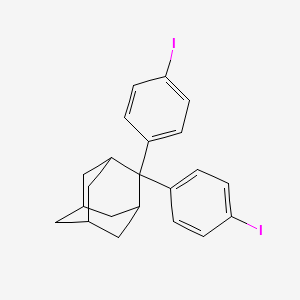
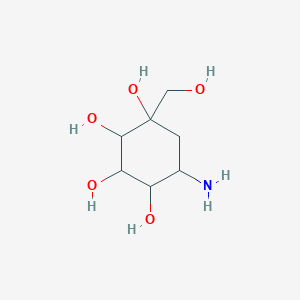
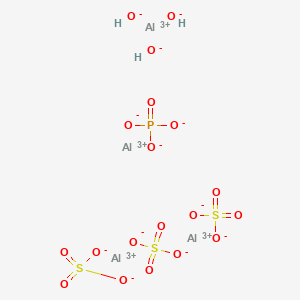
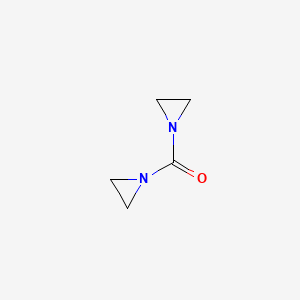
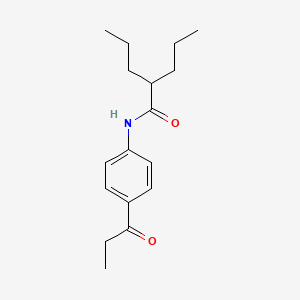
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
